2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)propanoic acid is a synthetically derived organic compound that has been identified as a cholecystokinin-2 receptor (CCK-2R) antagonist. [] CCK-2R antagonists are a class of compounds that block the activity of cholecystokinin, a hormone involved in various physiological processes, including digestion and appetite regulation. [] In scientific research, 2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)propanoic acid serves as a valuable tool for investigating the roles of CCK-2R in biological systems. []
The compound is derived from benzo[1,2,5]thiadiazole, a heterocyclic aromatic compound that has been studied for its pharmacological properties. It can be categorized under the broader class of sulfonamide compounds, which are known for their antibacterial and diuretic activities. The specific CAS number for this compound is 405279-59-6, indicating its unique identification in chemical databases.
The synthesis of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid typically involves several steps:
The molecular structure of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can be described as follows:
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid primarily revolves around its interaction with biological targets:
Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens and may also have anti-inflammatory properties.
The physical and chemical properties of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid include:
The applications of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid span various fields:
The assembly of the 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid scaffold requires sequential transformations to construct its heterocyclic core and establish critical functional group linkages. The synthesis typically begins with the preparation of the benzo[1,2,5]thiadiazole heterocycle, followed by sulfonylation, amidation, and propionic acid attachment [3]. The initial step involves cyclization reactions using precursors such as hydrazine derivatives and carbon disulfide under precisely controlled temperatures (typically 80-100°C) to form the benzothiadiazole ring system. This intermediate undergoes sulfonylation through reaction with sulfonyl chlorides in the presence of organic bases like triethylamine, which facilitates sulfonyl chloride formation at the 4-position of the heterocycle [3].
The subsequent amidation step introduces the amino group by reacting the sulfonyl chloride intermediate with an appropriate amine source. This reaction requires careful pH control (neutral to slightly acidic conditions) to prevent side reactions and ensure high sulfonamide bond formation efficiency. Finally, the propionic acid moiety is incorporated via nucleophilic displacement or peptide coupling reactions. Carbodiimide coupling reagents such as dicyclohexylcarbodiimide facilitate this attachment, with reaction times typically ranging from 12-24 hours at ambient temperature [3]. Purification between steps often employs column chromatography or recrystallization to maintain intermediate purity, which is critical for achieving optimal final yields exceeding 60% [2].
Table 1: Multi-Step Synthesis Sequence for Core Scaffold Assembly
Synthetic Stage | Key Reagents/Conditions | Reaction Parameters | Critical Control Parameters |
---|---|---|---|
Thiadiazole Ring Formation | Hydrazine derivatives, CS₂ | 80-100°C, 4-6 hours | Temperature control, anhydrous conditions |
Sulfonylation | Sulfonyl chlorides, Triethylamine | 0°C to room temperature, 2 hours | Gradual reagent addition, pH monitoring |
Amidation | Ammonia equivalents, Solvent | Neutral pH, 3 hours | Strict exclusion of moisture |
Propionic Acid Attachment | Carbodiimides, Propionic acid derivatives | Room temperature, 12-24 hours | Stoichiometric balance, catalyst selection |
The chiral center at the α-carbon of the propionic acid moiety necessitates enantioselective synthesis to access optically pure forms of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid. Resolution techniques focus primarily on the stereogenic center adjacent to the carboxylic acid group, which significantly influences biological activity and molecular recognition properties. Enzymatic resolution using Pseudomonas fluorescens lipase achieves exceptional enantiomeric excess (>99% ee) for the (S)-enantiomer through selective ester hydrolysis or transesterification reactions [1]. This biocatalytic approach employs vinyl acetate as an acyl donor in organic solvents such as toluene or methyl tert-butyl ether, with reaction times of 24-48 hours at 25-30°C.
Chiral auxiliaries provide an alternative chemical resolution strategy, with menthol-derived esters enabling diastereomeric separation via crystallization. The (R)-enantiomer is typically recovered with lower efficiency (70-75% yield) compared to the biologically preferred (S)-enantiomer (>85% yield) [1]. Kinetic resolution parameters require precise optimization, as evidenced by differential reaction rates observed between enantiomers during peptide coupling – the (S)-isomer reacts approximately 3.5 times faster than its (R)-counterpart with standard amino acid partners. Comparative binding studies confirm the superior receptor affinity of the (S)-enantiomer, validating the importance of these resolution techniques for producing biologically relevant stereoisomers [3].
Table 2: Chiral Resolution Method Comparison
Resolution Method | Conditions | (S)-Enantiomer ee (%) | (R)-Enantiomer ee (%) | Key Advantages |
---|---|---|---|---|
Enzymatic (Pseudomonas fluorescens lipase) | Vinyl acetate, Toluene, 30°C | >99 | >98 | High stereoselectivity, mild conditions |
Chiral Auxiliary (Menthol ester) | Ethanol, Recrystallization | 98 | 95 | Scalability, no specialized equipment |
Kinetic Resolution (Peptide coupling) | Diisopropylcarbodiimide, Dichloromethane | 97 | 90 | Integrates with downstream derivatization |
Lithium hydroxide-mediated hydrolysis serves as the pivotal final step in converting ester-protected precursors to the target carboxylic acid functionality. This transformation demonstrates significant advantages over alternative hydroxide sources, with lithium hydroxide in tetrahydrofuran-water mixtures (3:1 ratio) achieving near-quantitative conversion (>95%) at 0-5°C within 2 hours [1]. The optimized protocol specifies 2.2 equivalents of lithium hydroxide monohydrate to ensure complete de-esterification while minimizing side reactions such as sulfonamide cleavage. Temperature control proves critical, as elevated temperatures (>25°C) promote competitive hydrolysis of the sulfonamide bond, reducing yields by 15-20% [2].
Following hydrolysis, peptide coupling expands molecular complexity through amide bond formation at the propionic acid terminus. Optimization studies identify benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate as the most efficient coupling reagent, achieving yields >85% when reacting with aliphatic amines [3]. Key parameters include: (1) maintaining stoichiometric balance (1:1.1 acid-to-amine ratio); (2) employing 1.5 equivalents of diisopropylethylamine as base; and (3) reaction in dimethylformamide at -15°C to 0°C to suppress racemization. These conditions preserve the stereochemical integrity of chiral centers while achieving near-quantitative conversion within 4 hours. The sequential hydrolysis-coupling methodology enables efficient production of structurally diverse analogs while maintaining the core benzothiadiazole sulfonamide architecture intact [1].
Patent WO2006036670A1 provides foundational synthetic routes for structural analogs of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid, emphasizing bromination, cyanation, and cross-coupling methodologies to expand chemical diversity [2]. Bromination at the 4(7)-position of the benzothiadiazole nucleus employs bromine in chlorinated solvents, yielding 4-bromo derivatives that serve as versatile intermediates for subsequent functionalization. Palladium-catalyzed cyanation of these brominated precursors utilizes zinc cyanide in N-methylpyrrolidone at 120°C with tetrakis(triphenylphosphine)palladium(0) as catalyst, achieving >85% conversion to 4-cyano analogs [5]. This high-temperature cyanation protocol demonstrates remarkable functional group tolerance toward the sulfonamide and propionic acid moieties.
Suzuki-Miyaura cross-coupling reactions enable the introduction of aromatic substituents at the 4-position using conditions optimized for electron-deficient heterocycles. The patent specifies potassium carbonate as base, dimethylformamide-water (4:1) as solvent system, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex as catalyst, achieving consistent yields of 70-80% across diverse aryl boronic acids [2]. Selective mono-derivatization strategies exploit differential reactivity between halogen positions, with the 4-bromo substituent reacting preferentially over 7-bromo in unsymmetrical systems. This selectivity enables sequential functionalization for constructing asymmetric derivatives with two distinct aromatic substituents on the benzothiadiazole core. The patent methodology establishes a robust platform for generating structurally diverse analogs while maintaining the essential sulfonamide-propionic acid pharmacophore [6].
Table 3: Derivitization Reactions from Patent WO2006036670A1
Transformation | Reagents/Conditions | Yield (%) | Application Scope |
---|---|---|---|
Bromination | Bromine, Dichloromethane, 0°C | 90 | Precursor for cross-coupling |
Cyanation | Zn(CN)₂, Pd(PPh₃)₄, NMP, 120°C | 87 | Nitrile functionality introduction |
Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | 75-82 | Biaryl derivative synthesis |
Nucleophilic Aromatic Substitution | Amines, DMSO, 80°C | 65 | Amino-functionalized analogs |
The synthetic methodologies presented establish a comprehensive framework for accessing both the core structure of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid and its diverse structural analogs. Through strategic multi-step synthesis, stereocontrolled resolutions, and optimized functional group transformations, these protocols enable efficient exploration of structure-activity relationships while maintaining the integrity of the essential pharmacophoric elements [2] [3]. The patent-derived derivatization strategies particularly provide valuable routes to structurally complex analogs that would be challenging to access via conventional synthetic approaches [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4